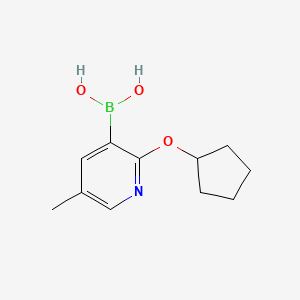

2-(Cyclopentyloxy)-5-methylpyridine-3-boronic acid

Description

2-(Cyclopentyloxy)-5-methylpyridine-3-boronic acid (CAS: 1158250-28-2) is a boronic acid derivative featuring a pyridine core substituted with a cyclopentyloxy group at position 2 and a methyl group at position 3. This compound is cataloged under product code BB-6596 and is commercially available with a purity of 95% . Its molecular formula is C₁₁H₁₅BNO₃, yielding a molecular weight of ~220.81 g/mol. The boronic acid moiety at position 3 makes it a key intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing biaryl motifs .

Properties

IUPAC Name |

(2-cyclopentyloxy-5-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-8-6-10(12(14)15)11(13-7-8)16-9-4-2-3-5-9/h6-7,9,14-15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSINBJHTMBZURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC2CCCC2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentyloxy)-5-methylpyridine-3-boronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the cyclopentyloxy moiety.

Borylation: The final step involves the introduction of the boronic acid group. This can be achieved through palladium-catalyzed borylation reactions using bis(pinacolato)diboron as the boron source.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

Substitution: Palladium catalysts such as Pd(PPh3)4 in the presence of a base like potassium carbonate.

Major Products:

Oxidation: Formation of 2-(Cyclopentyloxy)-5-methylpyridine-3-carboxylic acid.

Reduction: Formation of 2-(Cyclopentyloxy)-5-methylpiperidine.

Substitution: Formation of various biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

2-(Cyclopentyloxy)-5-methylpyridine-3-boronic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a ligand in biological assays and as a precursor for bioactive compounds.

Medicine: Explored for its role in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Cyclopentyloxy)-5-methylpyridine-3-boronic acid largely depends on its application. In the context of Suzuki-Miyaura coupling reactions, the boronic acid group interacts with palladium catalysts to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved in biological applications would depend on the specific bioactive compound synthesized from this intermediate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s reactivity and applications are influenced by its substituents:

- Methyl group : Electron-donating effect stabilizes the pyridine ring.

Below is a comparative analysis with analogous boronic acids (Table 1):

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 2-(Cyclopentyloxy)-5-methylpyridine-3-boronic acid | 1158250-28-2 | C₁₁H₁₅BNO₃ | 220.81 | Cyclopentyloxy (C₅H₉O), Methyl |

| 6-(Cyclopentyloxy)-2-fluoropyridine-3-boronic acid | BB-6509 | C₁₀H₁₂BFNO₂ | 209.02 | Cyclopentyloxy (C₅H₉O), Fluorine |

| 2-Methoxy-5-pyridineboronic acid | 163105-89-3 | C₆H₈BNO₃ | 152.94 | Methoxy (OCH₃) |

| 5-Methylpyridine-3-boronic acid | Not provided | C₆H₈BNO₂ | 136.94 | Methyl |

| 5-Methyl-2-(cyclopropyl)pyridine-3-boronic acid | 2225176-45-2 | C₉H₁₂BNO₂ | 177.01 | Cyclopropyl (C₃H₅) |

Key Observations :

- Steric Effects : The cyclopentyloxy group in the target compound imposes greater steric hindrance compared to methoxy or cyclopropyl substituents, which may slow coupling kinetics but improve regioselectivity .

- Electronic Effects : Methoxy groups (electron-donating) enhance pyridine ring stability, while cyclopentyloxy groups balance lipophilicity and steric demand .

Reactivity in Suzuki-Miyaura Cross-Couplings

- Target Compound: The cyclopentyloxy group’s bulk may reduce reaction rates with sterically hindered aryl halides but improve selectivity in forming ortho-substituted biaryls. Limited solubility in polar solvents (inferred from storage at -20°C ) could necessitate optimized reaction conditions.

- 2-Methoxy-5-pyridineboronic Acid : Exhibits faster coupling kinetics due to lower steric hindrance, as demonstrated in reactions with 4,6-dichloropyrimidine .

- 5-Methylpyridine-3-boronic Acid : Lacks the oxygen-containing substituent, reducing steric and electronic complexity, making it a simpler model for studying coupling mechanisms .

Biological Activity

2-(Cyclopentyloxy)-5-methylpyridine-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological targets. This article aims to explore the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound is as follows:

- Molecular Formula : C12H15BNO3

- CAS Number : 2096329-56-3

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols and amino groups in biomolecules. This characteristic allows them to modulate the activity of enzymes and receptors, particularly those involved in signaling pathways related to inflammation and cancer progression.

Potential Molecular Targets

- Proteasomes : Boronic acids can inhibit proteasome activity, which is crucial for protein degradation and regulation of various cellular processes.

- Kinases : They may interact with specific kinases involved in cell signaling, potentially affecting cell proliferation and survival.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Properties : There are indications that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibits growth in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory cytokines | |

| Antimicrobial | Exhibits activity against certain pathogens |

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on human breast cancer cells demonstrated significant inhibition of cell proliferation. The mechanism involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent against breast cancer.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, treatment with this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.